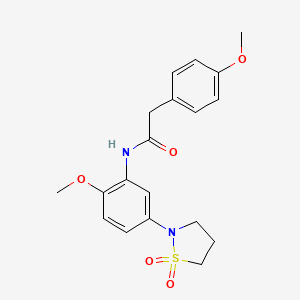
N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methoxyphenyl)-2-(4-methoxyphenyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methoxyphenyl)-2-(4-methoxyphenyl)acetamide is a useful research compound. Its molecular formula is C19H22N2O5S and its molecular weight is 390.45. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methoxyphenyl)-2-(4-methoxyphenyl)acetamide is a complex organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article provides a comprehensive overview of its biological activity, including its mechanisms of action, research findings, and applications in various fields.
Chemical Structure and Properties
The compound is characterized by the presence of a dioxidoisothiazolidin moiety and methoxyphenyl groups, which contribute to its chemical reactivity and biological interactions. Its molecular formula is C23H22N2O4S with a molecular weight of 422.5 g/mol. The structure can be visualized as follows:
| Component | Structure |
|---|---|
| Molecular Formula | C23H22N2O4S |
| Molecular Weight | 422.5 g/mol |
The biological activity of this compound is largely attributed to its ability to interact with various molecular targets:
- Inhibition of Cyclin-dependent Kinase 2 (CDK2) : This compound has shown potential as an inhibitor of CDK2, a critical enzyme involved in cell cycle regulation. By inhibiting CDK2 activity, the compound may induce cell cycle arrest and apoptosis in cancer cells.
- Hedgehog Signaling Pathway Inhibition : The compound has been identified as an inhibitor of the hedgehog signaling pathway, which plays a crucial role in cell growth and differentiation. This inhibition may prevent cancer cell proliferation and reduce angiogenesis.
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For example, studies have shown that related compounds demonstrate potent antifungal and antibacterial activities against various pathogens.
Anticancer Activity
In vitro studies have demonstrated the anticancer potential of this compound through mechanisms such as apoptosis induction and inhibition of tumor growth. The following table summarizes key findings from recent research:
Case Studies
Several case studies have highlighted the therapeutic potential of this compound:
- Cancer Treatment : A study investigated the effects of this compound on various cancer cell lines, revealing its capacity to induce apoptosis and inhibit tumor growth through multiple pathways.
- Infection Control : Another case study focused on its antifungal properties, demonstrating effective inhibition of pathogenic fungi responsible for crop diseases, showcasing its potential application in agriculture.
特性
IUPAC Name |
N-[5-(1,1-dioxo-1,2-thiazolidin-2-yl)-2-methoxyphenyl]-2-(4-methoxyphenyl)acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O5S/c1-25-16-7-4-14(5-8-16)12-19(22)20-17-13-15(6-9-18(17)26-2)21-10-3-11-27(21,23)24/h4-9,13H,3,10-12H2,1-2H3,(H,20,22) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFPPINSBNGBUCK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CC(=O)NC2=C(C=CC(=C2)N3CCCS3(=O)=O)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O5S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













